3-Bromo-5-iodobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzaldehydes, similar to 3-Bromo-5-iodobenzaldehyde, often involves palladium-catalyzed reactions or direct halogenation methods. For instance, substituted 2-bromobenzaldehydes can be synthesized from benzaldehydes using a selective palladium-catalyzed ortho-bromination, demonstrating a key step in the synthesis of brominated aromatic aldehydes (Dubost et al., 2011).
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes is characterized by the presence of halogen atoms on the aromatic ring, which significantly influences the molecule's electronic properties and reactivity. X-ray diffraction studies provide detailed insights into the solid-state structure, highlighting the effect of halogen substitution on the molecular packing and intermolecular interactions (Borges et al., 2022).
Chemical Reactions and Properties
The presence of halogen atoms in 3-Bromo-5-iodobenzaldehyde influences its reactivity, enabling it to undergo various chemical reactions, such as Suzuki coupling, which is facilitated by the introduction of halogens. The reactivity can be further understood through studies on similar compounds, where bromine substitution affects the structure and reactivity, including impacts on linear and nonlinear optical properties (Aguiar et al., 2022).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are crucial for understanding the behavior of 3-Bromo-5-iodobenzaldehyde in different environments. These properties are influenced by the molecular structure and intermolecular forces present in the compound. Spectroscopic studies, such as FT-IR and FT-Raman, supported by density functional theory (DFT) calculations, provide comprehensive insights into the vibrational modes, contributing to a deeper understanding of the compound's physical properties (Balachandran et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-Bromo-5-iodobenzaldehyde, such as reactivity towards nucleophiles, electrophiles, and other reagents, are significantly influenced by the presence and position of the bromine and iodine atoms on the aromatic ring. These halogen atoms activate the ring towards various chemical transformations, including oxidative conditions and coupling reactions. Detailed chemical property analyses can be derived from experimental and theoretical studies that explore electronic properties, molecular orbitals, and electrostatic potential maps (Aguiar et al., 2022).
Scientific Research Applications
Use in Gas Chromatography : A study by Shi Jie (2000) discusses the use of a related compound, 3-bromo-4-hydroxybenzaldehyde, in gas chromatography. This method is noted for its simplicity, accuracy, and precision, suggesting potential applications of 3-Bromo-5-iodobenzaldehyde in analytical techniques (Shi, 2000).
Synthesis of Novel Chelating Ligands : Research by Yi Hu, Gang Zhang, and R. Thummel (2003) presents a method involving the reaction of 3-bromobenzaldehyde to produce 5-bromo-2-aminobenzaldehyde, which then undergoes further reactions to form chelating ligands. This suggests a potential pathway for 3-Bromo-5-iodobenzaldehyde to synthesize novel ligands (Hu, Zhang, & Thummel, 2003).
Halogenation Studies : A paper by R. Blasco, Carmen Ramírez de Arellano, and J. F. Sanz-Cervera (2017) explores the halogenation products of 3-hydroxybenzaldehyde. It highlights the usefulness of such products as synthons for more complex molecules, indicating a similar potential for 3-Bromo-5-iodobenzaldehyde in synthetic chemistry (Blasco, Ramírez de Arellano, & Sanz-Cervera, 2017).
Preconcentration of Trace Metals : A 2009 study by S. Fathi and M. Yaftian used a Schiff base derived from a bromo-hydroxybenzaldehyde for the preconcentration of copper ions in water samples. This indicates the potential use of 3-Bromo-5-iodobenzaldehyde in environmental analysis or water purification (Fathi & Yaftian, 2009).
Inelastic Electron Tunnelling Spectroscopy (IETS) : P. V. Velzen (1984) conducted IETS studies on a reaction involving 5-bromo-2-hydroxybenzaldehyde, which implies that 3-Bromo-5-iodobenzaldehyde could be useful in surface science and spectroscopic studies (Velzen, 1984).
Optical Properties and Nonlinear Optical Materials : Research by Antônio S. N. Aguiar et al. (2022) on bromo-substituted benzaldehydes discusses their structural and electronic properties, emphasizing linear and nonlinear optical responses. This suggests potential applications of 3-Bromo-5-iodobenzaldehyde in the development of nonlinear optical materials (Aguiar et al., 2022).
Antioxidant Activity : A study by Wang Zonghua (2012) on 3-bromo-4,5-dihydroxybenzaldehyde showed significant antioxidant activity. This suggests that 3-Bromo-5-iodobenzaldehyde might also exhibit similar biological properties and could be explored for its potential in medicine or as a food additive (Zonghua, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
3-bromo-5-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXJUWDREBPKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620334 | |
Record name | 3-Bromo-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-iodobenzaldehyde | |
CAS RN |
188813-09-4 | |
Record name | 3-Bromo-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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